![molecular formula C22H16BrN3O3S2 B14949682 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B14949682.png)
4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide.
Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.
Esterification: The final step involves the esterification of the phenyl group with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone linkage.
Reduction: Reduction reactions can target the bromophenyl group or the hydrazone linkage, potentially leading to dehalogenation or reduction to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Oxidized thiazole derivatives, hydrazone oxides.
Reduction Products: Dehalogenated phenyl derivatives, amine derivatives.
Substitution Products: Amino- or thiol-substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: The compound may inhibit certain enzymes, providing a basis for therapeutic applications.
Medicine
Drug Development:
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is likely related to its ability to interact with biological macromolecules. The thiazole ring and hydrazone linkage can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The bromophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
4-(4-BROMOPHENYL)-1,3-THIAZOLE: Shares the thiazole and bromophenyl groups but lacks the hydrazone and benzenesulfonate moieties.
BENZENESULFONATE ESTERS: Compounds with similar ester functionalities but different aromatic groups.
Uniqueness
Structural Complexity: The combination of a thiazole ring, bromophenyl group, hydrazone linkage, and benzenesulfonate ester makes this compound unique.
The diverse functional groups provide multiple points of interaction with biological targets, enhancing its potential as a multifunctional agent in various fields.
特性
分子式 |
C22H16BrN3O3S2 |
|---|---|
分子量 |
514.4 g/mol |
IUPAC名 |
[4-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H16BrN3O3S2/c23-18-10-8-17(9-11-18)21-15-30-22(25-21)26-24-14-16-6-12-19(13-7-16)29-31(27,28)20-4-2-1-3-5-20/h1-15H,(H,25,26)/b24-14+ |
InChIキー |
QULTXEMEIPHHEP-ZVHZXABRSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


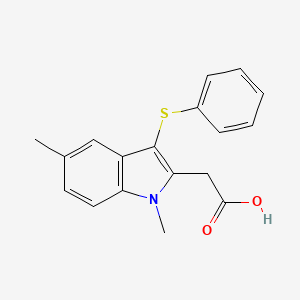
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
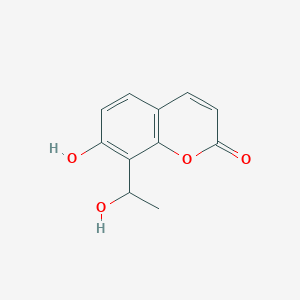
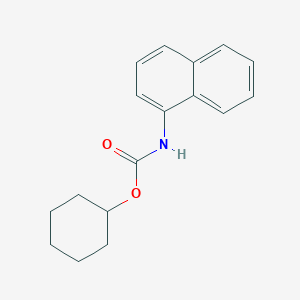
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)
![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
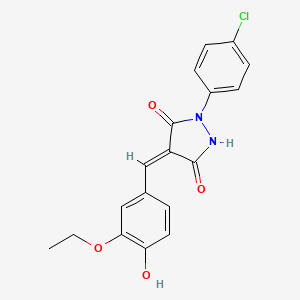
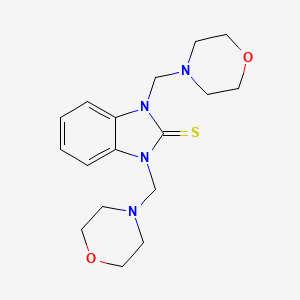
![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)
![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
